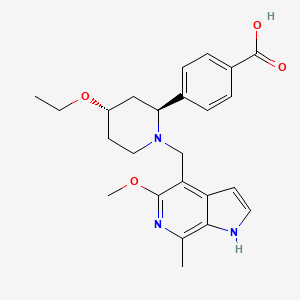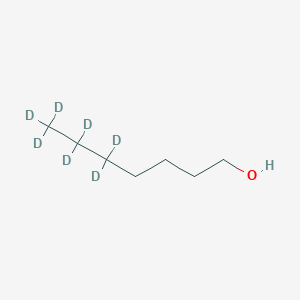
1-Heptanol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptanol-d7, also known as n-Heptyl alcohol-d7, is a deuterium-labeled version of 1-Heptanol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C7H9D7O, and it has a molecular weight of 123.24 g/mol . This labeling is particularly useful in scientific research, especially in the fields of chemistry and pharmacology, where it is used as a tracer for quantitation during drug development processes .
Métodos De Preparación
1-Heptanol-d7 is synthesized through the deuteration of 1-Heptanol. The process involves the exchange of hydrogen atoms in 1-Heptanol with deuterium atoms. This can be achieved using deuterium oxide (D2O) or other deuterium-containing reagents under specific reaction conditions . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving controlled reactions to ensure the complete substitution of hydrogen with deuterium.
Análisis De Reacciones Químicas
1-Heptanol-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, 1-Heptanol. These reactions include:
Oxidation: this compound can be oxidized to heptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alkanes.
Aplicaciones Científicas De Investigación
1-Heptanol-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of alcohols in biological systems.
Mecanismo De Acción
The mechanism of action of 1-Heptanol-d7 is similar to that of 1-Heptanol. The deuterium labeling does not significantly alter the chemical properties of the compound but provides a means to trace its behavior in various systems. In biological systems, this compound interacts with enzymes and other molecular targets in the same way as 1-Heptanol, allowing researchers to study its metabolic pathways and effects .
Comparación Con Compuestos Similares
1-Heptanol-d7 can be compared with other deuterium-labeled alcohols, such as:
1-Hexanol-d7: Similar to this compound but with a six-carbon chain.
1-Octanol-d7: Similar to this compound but with an eight-carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the presence of deuterium atoms, which make it particularly useful for tracing and studying specific reactions and pathways .
Propiedades
Fórmula molecular |
C7H16O |
|---|---|
Peso molecular |
123.24 g/mol |
Nombre IUPAC |
5,5,6,6,7,7,7-heptadeuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2 |
Clave InChI |
BBMCTIGTTCKYKF-NCKGIQLSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCO |
SMILES canónico |
CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)
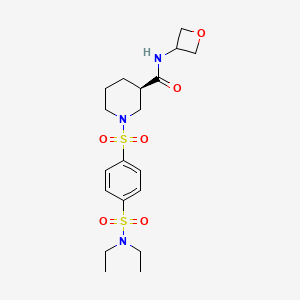
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)

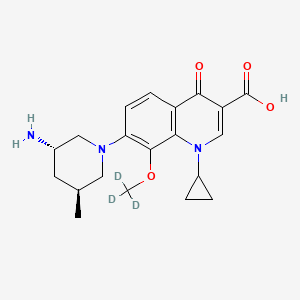
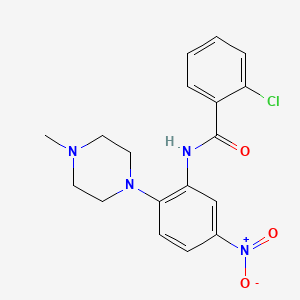
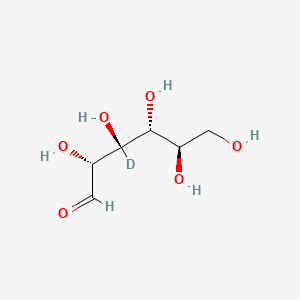
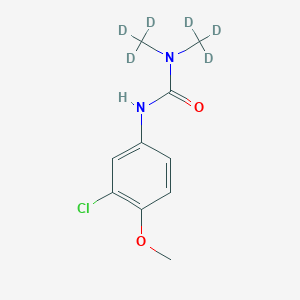



![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
